REACTION_CXSMILES
|
C[NH:2][C:3](=O)[C:4]1C(=C[CH:10]=[CH:11][CH:12]=1)C(N)=O.C[N:15]([CH3:18])[CH:16]=[O:17].[C:19]([O-:22])(=O)[CH3:20].C([O-])(=O)C.C([O-])(=O)C.C([O-])(=O)C.[Pb+4]>O>[CH3:18][N:15]1[C:19](=[O:22])[C:20]2[C:3](=[CH:4][CH:12]=[CH:11][CH:10]=2)[NH:2][C:16]1=[O:17] |f:2.3.4.5.6|
|
Name
|
N-methylphthalamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC(C=1C(C(=O)N)=CC=CC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
lead tetra-acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-].[Pb+4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the reaction mixture stirred at 40°-50° for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
flask was charged with 1.0 g
|
Type
|
ADDITION
|
Details
|
The reaction mixture was diluted with 15 ml
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
CN1C(NC2=CC=CC=C2C1=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |